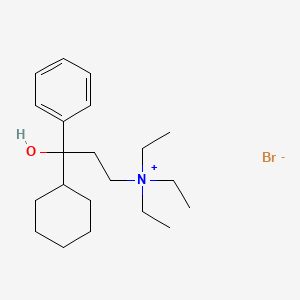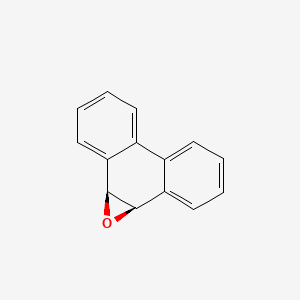
(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene is a 9,10-epoxy-9,10-dihydrophenanthrene.
Scientific Research Applications
Metabolism Studies
(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene has been studied for its metabolism in rats. It is converted into various compounds including trans-9,10-dihydro-9,10-dihydroxyphenanthrene and its conjugates, N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-l-cysteine, and several sulphates and glucosiduronates. The epoxide rearranges to 9-hydroxyphenanthrene and reacts with water and N-acetylcysteine (Boyland & Sims, 1965).
Application in Epoxy Resin
(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene and its derivatives, such as DOPO, are used to develop flame retardants and curing agents for epoxy resins. These derivatives enhance the thermal stability and flame retardancy of the resins, making them suitable for high-performance applications like aerospace (Huang Jie, 2006). Furthermore, novel monomers with bis-(9,10-dihydro-9-oxa-10-oxide-10-phosphaphenanthrene-10-yl-) substituents have been developed for high phosphorus content epoxy resins, offering high glass-transition temperatures and excellent flame retardancy (Ying‐Ling Liu, 2002).
Electrosynthesis and Polymer Research
The compound is also used in electrosynthesis for creating electroactive and fluorescent polyphenanthrenes. These polymers exhibit moderate redox stability and good thermal stability and emit yellow-green light (Kaiwen Lin et al., 2015). Additionally, electrochemical copolymerization of 9,10-dihydrophenanthrene and 3-methylthiophene results in copolymers with tunable fluorescence properties, good electrochemical behavior, and high electrical conductivity (Cong-cong Liu et al., 2010).
Environmental Impact Studies
The compound has been used as a model to study the conversion of polycyclic aromatic hydrocarbons to potentially mutagenic and/or carcinogenic products under simulated environmental conditions (J. Patel et al., 1978).
properties
Product Name |
(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene |
|---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(1aR,9bS)-1a,9b-dihydrophenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C14H10O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8,13-14H/t13-,14+ |
InChI Key |
PXPGRGGVENWVBD-OKILXGFUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@H]3[C@H](O3)C4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42 |
synonyms |
9,10-dihydrophenanthrene 9,10-epoxide 9,10-EDPN 9,10-epoxy-9,10-dihydrophenanthrene 9,10-epoxy-9,10-dihydrophenanthrene, (+-)-isomer phenanthrene 9,10-oxide phenanthrene-9,10-oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



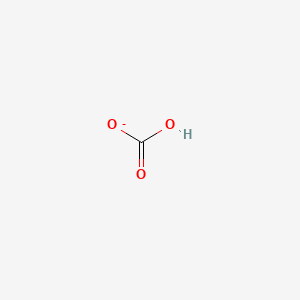
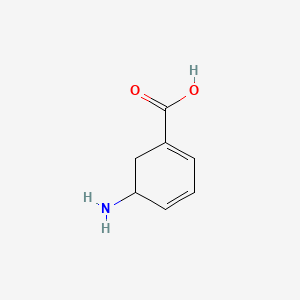
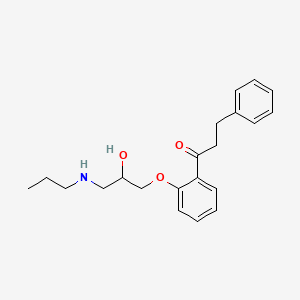
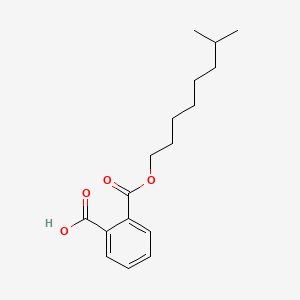
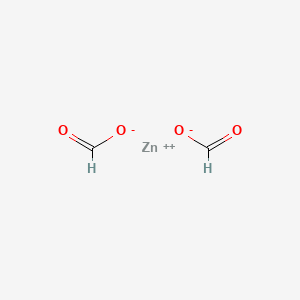
![Bicyclo[2.2.2]oct-2-ene](/img/structure/B1211378.png)
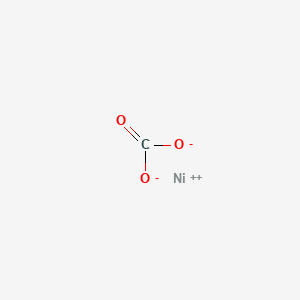
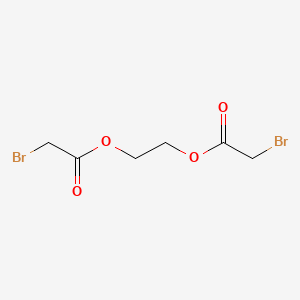
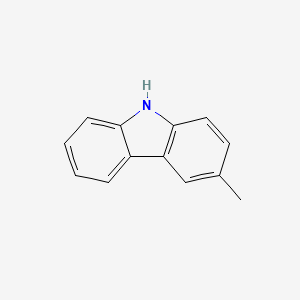
![3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl]-1,3,3-trimethyl-, acetate](/img/structure/B1211385.png)
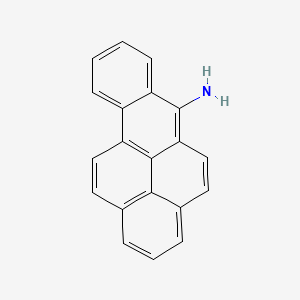
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)
![3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1211391.png)
